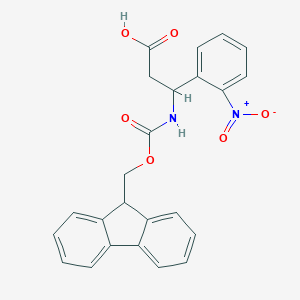

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid

Descripción general

Descripción

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid, a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, is primarily used in peptide synthesis. The Fmoc group is known for its stability under normal solid-phase peptide synthesis conditions and can be removed by UV light or specific chemical treatments (Fields & Noble, 2009).

Synthesis Analysis

The synthesis of derivatives of fluorenylmethoxycarbonyl amino acids often involves the use of fluorenylmethyl chloroformate or similar compounds. These syntheses are typically characterized by high yields, efficiency, and the production of crystalline solids in good optical purity (Tantry & Babu, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, IR, and NMR. These studies reveal intricate details about the arrangement of atoms and the overall geometry of the molecule (Bojarska et al., 2020).

Chemical Reactions and Properties

Fluorenylmethoxycarbonyl amino acids are involved in various chemical reactions, particularly in the formation of peptides. They can be selectively cleaved or protected under different conditions, allowing for controlled reactions in peptide synthesis (Mellor & Chan, 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and melting points, are crucial for their application in peptide synthesis. They often exhibit good solubility in common organic solvents, which is essential for their use in various chemical processes (Hsiao, Yang, & Lin, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, define the utility of fluorenylmethoxycarbonyl amino acids in synthesis. Their stability under specific conditions and reactivity towards certain reagents is key to their role in peptide synthesis (Kim et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Photophysics : A fluorene derivative was investigated for its photophysical characterization and two-photon absorption properties. This research highlights the compound's potential in bioimaging and integrin targeting due to its high fluorescence quantum yield and aggregation in water (Morales et al., 2010).

Protective Group in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used as a protective group for hydroxy-groups in organic synthesis. It is conveniently removed while other base-labile protecting groups remain intact, facilitating complex synthetic procedures (Gioeli & Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis : A derivative, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, was developed as a photocleavable linker for solid-phase peptide synthesis. It demonstrated stability under normal synthesis conditions and efficient peptide release upon UV irradiation (Kim et al., 2013).

Luminescent Properties : The luminescent properties of polymers containing fluorene derivatives were studied, showcasing their application in fluorescent tagging for imaging of microstructures (Ramírez-Gómez et al., 2017).

Fluorene-Based Functional Materials : Fluorene structures are widely used in functional materials due to their electronic properties, UV-Vis spectrum, thermal stability, and reactivity. These properties make them suitable for applications in photosensitive materials, OLEDs, and as components in polymers and pharmaceuticals (Wang Ji-ping, 2011).

Supramolecular Chemistry : The fluorenylmethoxycarbonyl (Fmoc) amino acids have been studied for their structural and supramolecular features, important for the design of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

Thermally Stable Polyimides : A new ester diamine containing a fluorene group was synthesized and used for the preparation of polyimides. These materials exhibited a favorable balance of physical and thermal properties, with enhanced solubility without sacrificing thermal stability (Mehdipour‐Ataei & Nazari, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESTDPDCGPKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426009 | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid | |

CAS RN |

171778-06-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)